Hydroxy Itraconazole is the principal and pharmacologically active metabolite of the broad-spectrum triazole antifungal agent, Itraconazole. Formed in the liver via CYP3A4-mediated hydroxylation, this metabolite circulates in human plasma, often at concentrations higher than the parent drug, and exhibits a comparable in vitro antifungal potency. Its primary mechanism of action, like Itraconazole, is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the fungal ergosterol synthesis pathway. Procuring Hydroxy Itraconazole allows researchers to directly study the effects of the key active moiety, bypassing the variability of in-vitro or in-vivo metabolic conversion from the parent compound.
Substituting Itraconazole for Hydroxy Itraconazole is unsuitable for studies requiring precise, known concentrations of the primary active agent. The metabolic conversion of Itraconazole is highly variable, influenced by the specific enzymatic activity of the test system (e.g., cell line, microsomal preparation, or animal model), leading to unpredictable and inconsistent exposure to Hydroxy Itraconazole. In human subjects, the ratio of Hydroxy Itraconazole to Itraconazole in plasma can range from 0.13 to 8.96, making it impossible to predict the metabolite concentration from the parent drug level alone. For in vitro susceptibility testing, drug-drug interaction studies, or PK/PD modeling, direct procurement of Hydroxy Itraconazole is the only method to ensure controlled, reproducible, and directly attributable results by eliminating the confounding variable of metabolic efficiency.
In a large-scale study of 1481 clinical fungal isolates, the in vitro antifungal activity of Hydroxy Itraconazole was found to be fundamentally similar to that of the parent drug, Itraconazole. For 90% of isolates, the IC50 values for both compounds were the same within a normal experimental error range of +/- one dilution. For example, in replicate tests with three Candida albicans strains, IC50 values for both compounds were consistently 0.008 or 0.016 mg/L. This demonstrates that Hydroxy Itraconazole can be used directly in susceptibility assays with the expectation of achieving the same level of antifungal effect as the parent compound, without the need for metabolic activation.
| Evidence Dimension | Antifungal Activity (IC50) |
| Target Compound Data | 0.016 mg/L (Hydroxy Itraconazole) |
| Comparator Or Baseline | Itraconazole: 0.016 mg/L |
| Quantified Difference | No significant difference for most isolates; equivalent potency. |
| Conditions | In vitro microbroth dilution assay against Candida albicans bioassay strains. |
This confirms that procuring the metabolite directly provides the same antifungal efficacy in vitro, which is essential for mechanism-of-action and susceptibility studies where metabolic conversion is absent or unwanted.
Hydroxy Itraconazole is a potent competitive inhibitor of the critical drug-metabolizing enzyme CYP3A4, but with a distinct inhibitory profile compared to its parent compound. In human liver microsomes, the unbound inhibition constant (Ki) for Hydroxy Itraconazole was 14.4 nM, which is approximately 11-fold higher (less potent) than that of Itraconazole (Ki = 1.3 nM). However, other studies measuring IC50 values showed Hydroxy Itraconazole (IC50 = 4.6 nM) to be a slightly more potent inhibitor than Itraconazole (IC50 = 6.1 nM) under those specific assay conditions. This distinct inhibitory profile makes it a critical tool for dissecting the specific contribution of the metabolite versus the parent drug to clinically observed drug-drug interactions.
| Evidence Dimension | Unbound Inhibition Constant (Ki) for CYP3A4 |
| Target Compound Data | 14.4 nM (Hydroxy Itraconazole) |
| Comparator Or Baseline | Itraconazole: 1.3 nM |
| Quantified Difference | ~11.1x higher Ki (less potent competitive inhibition) |
| Conditions | In vitro assay using human liver microsomes with midazolam hydroxylation as a probe reaction. |
For researchers studying drug interactions, using Hydroxy Itraconazole allows for the precise quantification of its specific inhibitory effect on CYP3A4, which cannot be achieved by using the parent drug alone.
In clinical settings, Hydroxy Itraconazole consistently reaches higher plasma concentrations than the parent drug, Itraconazole. An analysis of 1,223 human samples revealed a median plasma concentration ratio of Hydroxy Itraconazole to Itraconazole of 1.73, with a mean ratio of 1.83. In a separate study of immunocompromised patients, the mean plasma concentrations were 798 ± 454 µg/L for Hydroxy Itraconazole and 833 ± 468 µg/L for Itraconazole, showing nearly equivalent exposure despite Hydroxy Itraconazole being a metabolite. This high in vivo concentration underscores its significance to the overall therapeutic effect and makes it an essential standard for pharmacokinetic and bioanalytical method development.
| Evidence Dimension | Median Plasma Concentration Ratio (Metabolite:Parent Drug) |
| Target Compound Data | 1.73 (Hydroxy Itraconazole : Itraconazole) |
| Comparator Or Baseline | Itraconazole (Baseline): 1.0 |
| Quantified Difference | 73% higher median plasma concentration than the parent drug. |
| Conditions | Analysis of 1,223 paired human plasma samples via HPLC or UPLC-MS assays. |
Procuring Hydroxy Itraconazole is critical for any in vivo research or bioanalytical assay development, as it represents a larger component of the total active drug exposure in the body than the parent compound itself.
Given that plasma concentrations of Hydroxy Itraconazole are often higher than the parent drug, it is an indispensable reference standard for developing and validating LC-MS/MS or HPLC methods for clinical TDM. Accurate quantification of both parent and metabolite is crucial for dose optimization and ensuring therapeutic efficacy.
To accurately assess the risk of drug interactions, it is necessary to determine the specific inhibitory contribution of Hydroxy Itraconazole on metabolic enzymes like CYP3A4. Its distinct inhibition profile (Ki = 14.4 nM) compared to Itraconazole makes it the correct tool for these mechanistic studies, allowing for more precise in vitro-in vivo extrapolation.
For determining the Minimum Inhibitory Concentration (MIC) or IC50 of the active moiety against fungal isolates without the confounding variable of metabolic capacity, direct application of Hydroxy Itraconazole is required. Its equivalent in vitro potency to Itraconazole ensures that results are relevant and comparable.
Use of Hydroxy Itraconazole allows researchers to build more accurate PK/PD models by treating it as a distinct entity rather than an unknown fraction of the parent drug. This is critical for understanding the exposure-response relationship and the specific role of the metabolite in overall antifungal activity.